Potassium methyl sulfate

Übersicht

Beschreibung

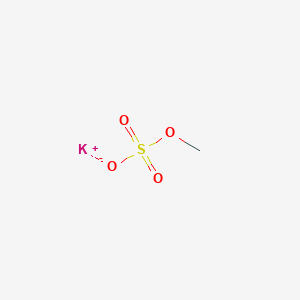

Potassium methyl sulfate (CAS: 562-54-9), also known as methylsulfuric acid potassium salt, is an organosulfate compound with the molecular formula CH₃SO₄K. It is primarily used in industrial applications, including chemical synthesis and specialized manufacturing processes .

Vorbereitungsmethoden

Historical Context and Synthesis Foundations

The preparation of potassium methyl sulfate is rooted in classical sulfation and esterification chemistry. Early methods involved the direct reaction of methyl sulfuric acid (CH₃OSO₃H) with potassium hydroxide (KOH) under controlled aqueous conditions . This acid-base neutralization strategy remains a foundational approach, though modern refinements have optimized yield and purity.

A critical challenge in this synthesis is the hygroscopic nature of the product, which necessitates inert handling environments to prevent hydrolysis back to methyl sulfuric acid and potassium hydroxide . Industrial protocols often employ vacuum drying and packaging under nitrogen to mitigate moisture absorption.

Laboratory-Scale Preparation Techniques

Neutralization of Methyl Sulfuric Acid

The most frequently cited method involves the stepwise addition of potassium hydroxide to methyl sulfuric acid:

Reaction parameters include:

-

Temperature : 0–5°C (to minimize side reactions)

-

Solvent : Deionized water or anhydrous ethanol

-

Molar Ratio : 1:1 stoichiometry, with excess KOH avoided to prevent alkaline hydrolysis .

Post-reaction, the mixture is filtered to isolate the solid product, which is subsequently washed with cold ethanol and dried under reduced pressure. Yields typically range from 85–92%, with purity exceeding 98% as verified by ion chromatography .

Alternative Routes: Transesterification and Salt Metathesis

Patent literature describes indirect methods using potassium salts and methyl sulfate esters. For example, reacting dimethyl sulfate with potassium carbonate in a polar aprotic solvent:

This gas-evolving reaction requires careful pressure management but offers advantages in scalability .

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Temperature | 0–5°C | 20–25°C |

| Drying Method | Vacuum Oven | Spray Dryer |

| Purity | ≥98% | ≥99.5% |

| Annual Capacity | - | 500–1,000 MT |

Industrial yields exceed 95% through advanced filtration and recrystallization techniques, though detailed economic analyses remain proprietary .

Analytical Characterization and Quality Control

Modern quality assurance relies on:

-

Nuclear Magnetic Resonance (NMR) : and spectra verify methyl group integrity and sulfate coordination .

-

Ion Chromatography : Quantifies residual potassium hydroxide (<0.1% w/w) .

-

Thermogravimetric Analysis (TGA) : Confirms thermal stability up to 150°C, critical for storage specifications .

Emerging Innovations and Research Gaps

Recent advances focus on solvent-free mechanochemical synthesis and catalytic methylation using this compound as a reagent. However, peer-reviewed data on these methods remain sparse, highlighting a need for further study.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Potassium methyl sulfate undergoes hydrolysis in aqueous environments, producing methanol and potassium hydrogen sulfate. The reaction proceeds through two pathways:

Uncatalyzed Hydrolysis

Acid-Catalyzed Hydrolysis

-

Rate increases significantly under acidic conditions, though specific rate constants depend on proton concentration .

Alkylation (Nucleophilic Substitution)

Methyl sulfate anion acts as an efficient methylating agent for oxygen and nitrogen nucleophiles in neutral to slightly basic aqueous solutions. Second-order rate constants () and activation parameters are summarized below:

| Nucleophile (B) | pKa (BH⁺) | k_{25^\circ \text{C}}\(\text{M}^{-1}\text{s}^{-1}) | \Delta G^\ddagger\(\text{kcal mol}) | \Delta H^\ddagger\(\text{kcal mol}) | T\Delta S^\ddagger\(\text{kcal mol}) |

|---|---|---|---|---|---|

| NH₃ | 9.24 | 27.3 | 16.5 | -10.8 | |

| CH₃NH₂ | 10.62 | 24.1 | 15.1 | -9.0 | |

| PO₄³⁻ | 12.35 | 21.2 | 13.1 | -8.1 |

Data extrapolated from Arrhenius plots of experimental results .

Key findings:

-

Reactivity correlates with nucleophile basicity (lower for stronger bases) .

-

Methyl sulfate surpasses trimethylsulfonium and tetramethylammonium ions in methylating efficiency (Table 2) .

Comparative Reactivity with Other Alkyl Sulfates

Steric effects dominate reactivity trends in SN2 displacement reactions:

| Alkyl Sulfate | Relative Reactivity (25°C) |

|---|---|

| Methyl sulfate | 1.00 |

| Ethyl sulfate | 0.04 |

| Isopropyl sulfate | 0.02 |

Data normalized to methyl sulfate reactivity .

Mechanistic Insights

-

SN2 Mechanism : Methyl transfer occurs via a bimolecular nucleophilic displacement, with a loose transition state indicated by near-zero values .

-

Thermodynamics : Hydrolysis of methyl sulfate has a group transfer potential () of , driven by the stability of the bisulfate anion (HSO₄⁻) .

-

Biological Relevance : The compound’s kinetic stability and thermodynamic favorability suggest potential roles in non-enzymatic alkylation processes, though biological systems typically avoid monoalkyl sulfates due to their high energy demand for synthesis .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Catalyst in Organic Synthesis : KMS is extensively used as a catalyst in esterification reactions, where it facilitates the formation of esters from alcohols and acids. This property is crucial for synthesizing various organic compounds.

| Reaction Type | Description |

|---|---|

| Esterification | KMS reacts with alcohols to form sulfates, which are valuable intermediates in organic synthesis. |

| Substitution | The methyl group in KMS can be substituted by other functional groups, allowing for diverse chemical transformations. |

| Hydrolysis | In aqueous solutions, KMS can hydrolyze to produce methanol and potassium hydrogen sulfate, affecting its biological availability. |

Biology

- Sulfation Processes : KMS plays a significant role in sulfation, a biochemical process essential for the metabolism of various biomolecules. It donates sulfate groups in chemical reactions, influencing cellular functions.

- Study on Muscle Cell Activity : Research indicates that KMS enhances the uptake of neurotransmitter analogs in denervated skeletal muscle cells. A notable study demonstrated that KMS significantly increased the uptake of tritium-labeled decamethonium, suggesting potential therapeutic applications for muscle atrophy.

Medicine

- Pharmaceutical Synthesis : KMS is utilized in the synthesis of certain pharmaceuticals and as a reagent in drug development. Its ability to donate sulfate groups makes it valuable for modifying drug structures to enhance efficacy.

- Mechanism of Action : The mechanism involves activating hydroxyl groups in alcohols through sulfation, facilitating their conversion into more reactive forms suitable for further reactions.

Industry

- Textile Industry : KMS serves as a scouring agent in textile processing, helping to remove impurities from fabrics.

- Cleaning Agents : It is also incorporated into various cleaning products due to its effective surfactant properties.

Case Study 1: Esterification Reactions

In a controlled laboratory setting, researchers conducted experiments to evaluate the efficiency of KMS as a catalyst in esterification reactions involving different alcohols and acids. The results indicated that KMS significantly accelerated reaction rates compared to traditional catalysts.

Case Study 2: Muscle Cell Uptake

A study published in a peer-reviewed journal investigated the effects of KMS on muscle cells post-denervation. The findings revealed that treatment with KMS improved synaptic efficacy by enhancing neurotransmitter uptake, highlighting its potential role in muscle recovery therapies.

Wirkmechanismus

The mechanism of action of potassium methyl sulfate involves its ability to donate sulfate groups in chemical reactions. This property makes it an effective catalyst in esterification and other organic synthesis processes. The molecular targets and pathways involved include the activation of hydroxyl groups in alcohols, facilitating their conversion to sulfates .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Methanesulfonate Derivatives

Potassium methyl sulfate shares functional group similarities with alkyl methanesulfonates, which are widely used in asymmetric synthesis and pharmaceuticals. Key differences include:

- Reactivity : Ethyl and propyl methanesulfonates are neutral esters, while this compound’s ionic nature (K⁺ counterion) enhances its water solubility and stability in aqueous systems .

Potassium-Containing Sulfates

Potassium Sulfate (K₂SO₄)

A widely used inorganic sulfate with distinct properties:

- Functionality : Potassium sulfate serves as a potassium fertilizer, while this compound’s applications are niche (e.g., specialty chemicals) .

- Cost : Potassium sulfate is cheaper and more scalable for agriculture, whereas this compound’s synthesis likely involves higher costs .

Sodium Methyl Sulfate

A structural analog with sodium as the counterion:

- Moisture Absorption : Sodium methyl sulfate’s hygroscopicity is critical in atmospheric science, while this compound’s behavior remains unstudied .

Comparison with Methylating Agents

Dimethyl sulfate (CH₃O)₂SO₂ is a potent methylating agent, differing from this compound in reactivity and hazards:

- Mechanism: Dimethyl sulfate transfers methyl groups via electrophilic substitution, whereas this compound may act as a sulfate donor .

Agricultural Potassium Salts

Compared to other potassium fertilizers:

| Fertilizer | K Content | Chloride Content | Soil pH Impact |

|---|---|---|---|

| This compound | Not applicable | None | Neutral |

| Potassium sulfate | 50% K₂O | None | Acidic |

| Potassium chloride | 60% K₂O | 45% Cl⁻ | Neutral |

- Efficiency : Potassium sulfate and chloride dominate agriculture due to cost and potassium content, while this compound lacks agricultural relevance .

Biologische Aktivität

Potassium methyl sulfate (KMS), with the chemical formula CH₃KO₄S, is a versatile compound primarily known for its applications in organic synthesis and biological studies. This article explores the biological activity of KMS, highlighting its mechanisms of action, biochemical properties, and relevant case studies.

Overview

This compound is a white crystalline powder that is highly soluble in water. Its biological relevance stems from its role in sulfation processes and its utility as a catalyst in various biochemical reactions. Due to its strong corrosive and irritant properties, it requires careful handling in laboratory settings.

Target of Action

KMS acts primarily on cellular membranes, influencing the activity of sodium/potassium-transporting ATPase subunit alpha-1. This enzyme is crucial for maintaining the membrane potential of cells, particularly in muscle and nerve tissues.

Mode of Action

KMS facilitates the uptake of certain compounds in muscle cells, particularly under conditions of denervation. It has been shown to enhance the uptake of tritium-labeled decamethonium in denervated skeletal muscle, indicating its role in modulating physiological changes in these tissues.

This compound participates in several biochemical pathways:

- Esterification Reactions : KMS reacts with alcohols to form corresponding sulfates, making it valuable in organic synthesis.

- Sulfation Processes : It plays a critical role in sulfation, a process essential for the metabolism of various biomolecules.

- Hydrolysis : In aqueous environments, KMS can hydrolyze to produce methanol and potassium hydrogen sulfate, impacting its biological availability .

Study on Muscle Cell Activity

One notable study investigated the effects of KMS on skeletal muscle cells post-denervation. Researchers found that KMS significantly increased the uptake of neurotransmitter analogs, suggesting that it could enhance synaptic efficacy even when nerve activity was compromised. This finding underscores KMS's potential role in therapeutic strategies for muscle atrophy.

Investigation into Acetylcholine Receptors

Another study utilized KMS to explore the distribution of acetylcholine receptors (AChRs) at neuromuscular junctions. The results indicated that even when muscle cells were depolarized using KMS, AChR clustering remained intact. This suggests that nerve-derived signals are independent of electrical activity mediated by action potentials.

Toxicological Profile

While KMS exhibits useful biological activities, it also poses significant health risks:

- Irritation : Exposure can lead to respiratory irritation and skin sensitization.

- Toxicity : Animal studies indicate that ingestion of large amounts can be harmful or fatal .

- Long-term Effects : Chronic exposure may result in respiratory conditions such as reactive airways dysfunction syndrome (RADS) .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Esterification Catalyst | Facilitates esterification reactions with alcohols |

| Sulfation Agent | Involved in metabolic sulfation processes |

| Muscle Cell Modulation | Enhances neurotransmitter uptake in denervated muscle cells |

| AChR Distribution Study | Assists in understanding AChR clustering independent of nerve activity |

Q & A

Q. What are the standard methods for synthesizing potassium methyl sulfate, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of this compound typically involves ion substitution or acid-base neutralization. Electrodialytic methods (e.g., substituting KCl with sulfate sources like ammonium sulfate) are effective for controlled synthesis, where parameters such as current density (20–30 mA/cm²) and molar ratios of reactants significantly impact yield and purity . Pharmacopeial protocols recommend precise stoichiometric measurements and pH adjustments during neutralization reactions to minimize byproducts . For instance, dissolving precursors in degassed, cooled water reduces oxidation risks .

Q. How can gravimetric and spectroscopic techniques be applied to characterize this compound in research settings?

Basic Research Question

Gravimetric analysis (e.g., sulfate quantification via barium sulfate precipitation) provides high accuracy for purity assessment . Spectroscopic methods, such as infrared (IR) spectroscopy , validate molecular structure by identifying characteristic S-O and C-S bonds (e.g., peaks at 600–1200 cm⁻¹) . Thermochemical data (e.g., ΔfH°gas = -1094.12 kJ/mol) from NIST supports computational modeling of stability and reactivity .

Q. What experimental strategies are recommended for resolving discrepancies in this compound solubility data across literature sources?

Advanced Research Question

Discrepancies often arise from variations in temperature , ionic strength , or matrix complexity . Researchers should:

- Conduct controlled solubility trials using standardized buffers (e.g., sodium chloride–hydroxylamine sulfate solutions for ionic consistency) .

- Apply the FLOAT method to isolate variables (e.g., pH, counterion effects) and validate measurements via orthogonal techniques like conductometry .

- Compare results against pharmacopeial reference standards (e.g., monobasic potassium phosphate assays) to identify methodological biases .

Q. What considerations are critical when designing assays to quantify this compound in complex matrices?

Advanced Research Question

Key considerations include:

- Matrix cleanup : Use precipitation (e.g., stannous sulfate for interferent removal) or solid-phase extraction to isolate the compound.

- Calibration standards : Prepare serial dilutions in matrices mimicking sample conditions (e.g., 0.2 M nitric acid for stability) .

- Validation : Include spike-recovery tests (85–115% recovery acceptable) and cross-validate with LC-MS or ion chromatography .

Q. How do variations in pH and ionic strength affect the stability of this compound in aqueous solutions, and what methodologies are used to assess these effects?

Advanced Research Question

Low pH (<3) accelerates hydrolysis, while high ionic strength (>0.5 M) induces salting-out. Stability studies should:

- Use buffered solutions (e.g., sulfuric acid buffers) to maintain pH 4–6, optimal for sulfate ion retention .

- Monitor degradation via kinetic modeling (e.g., Arrhenius plots) under accelerated conditions (40–60°C) .

- Employ ion-selective electrodes to track sulfate release over time .

Q. What mathematical models are applicable for predicting the crystallization behavior of this compound under different thermodynamic conditions?

Advanced Research Question

The Shomate equation (Cp° = A + B·t + C·t² + D·t³) models heat capacity changes during crystallization . Coupled with supersaturation ratios (e.g., S = [K⁺][SO₄²⁻]/Ksp), researchers predict nucleation rates. Experimental validation via controlled cooling trials (e.g., 1°C/min) aligns with computational predictions .

Q. How can researchers validate the purity of this compound batches using orthogonal analytical approaches?

Basic Research Question

Combine:

- Gravimetry : Quantify sulfate content via barium sulfate precipitation (error margin ±2%) .

- Spectroscopy : Confirm molecular integrity via IR or Raman .

- Thermogravimetric analysis (TGA) : Measure water loss (if hydrated) and decomposition thresholds . Pharmacopeial monographs provide acceptance criteria (e.g., ≤0.1% chloride impurities) .

Q. What safety protocols should be implemented when handling this compound in laboratory settings, based on its physicochemical properties?

Basic Research Question

Eigenschaften

CAS-Nummer |

562-54-9 |

|---|---|

Molekularformel |

CH4KO4S |

Molekulargewicht |

151.21 g/mol |

IUPAC-Name |

potassium;methyl sulfate |

InChI |

InChI=1S/CH4O4S.K/c1-5-6(2,3)4;/h1H3,(H,2,3,4); |

InChI-Schlüssel |

QSGKLHYFBNRKBE-UHFFFAOYSA-N |

SMILES |

COS(=O)(=O)[O-].[K+] |

Isomerische SMILES |

COS(=O)(=O)[O-].[K+] |

Kanonische SMILES |

COS(=O)(=O)O.[K] |

Key on ui other cas no. |

562-54-9 |

Piktogramme |

Irritant; Health Hazard |

Verwandte CAS-Nummern |

75-93-4 (Parent) |

Synonyme |

Potassium methyl sulfate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.